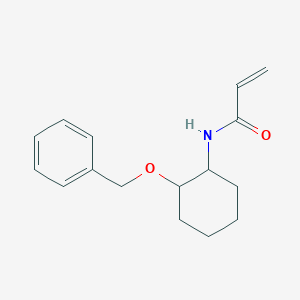![molecular formula C21H18ClN5O2 B3008856 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide CAS No. 887457-83-2](/img/structure/B3008856.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have received significant attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through various methods. One such method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involve the use of catalysts such as Cu (I) in click reactions . The reactions can also involve the use of carboxylic anhydrides or acid chlorides .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by El-Morsy et al. (2017) involved the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the specified chemical. These derivatives demonstrated antitumor activity against human breast adenocarcinoma cell line MCF7. Among these, a compound with a similar structure showed notable antitumor efficacy with an IC50 value in the micromolar range (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a range of pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structural similarities to the chemical . These compounds were characterized and tested for their in vitro antimicrobial and anticancer activities. Some of these derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and most showed significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial Agents
Desai et al. (2008) reported the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, showing moderate to good antibacterial activity against gram-positive and gram-negative bacteria. The study also involved quantitative structure-activity relationship (QSAR) studies to understand the impact of structural and physicochemical parameters on antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Cytotoxic Activity
Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, a compound structurally similar to the specified chemical. These derivatives were tested for anticancer activity on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight different cancer cell lines (Al-Sanea et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck , Hck , Fyn , and EGFR . These kinases play crucial roles in cellular signaling, particularly in pathways related to cell growth and differentiation .
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It is an ATP-mimicking tyrosine kinase inhibitor, which means it competes with ATP for binding to the kinase active site . This competition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase activity .
Biochemical Pathways
By inhibiting Src family tyrosine kinases, the compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and survival . The inhibition of these kinases can lead to the suppression of these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of Src family tyrosine kinases by this compound can lead to a variety of cellular effects. For instance, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cell lines . Additionally, it can upregulate the level of caspase-3, a key executor of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Furthermore, the compound’s efficacy may vary depending on the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases
Zukünftige Richtungen
Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in various areas of research, particularly in the development of anticancer drugs . Future research could focus on exploring the potential of these compounds in other therapeutic areas and optimizing their synthesis methods for better yields and selectivity.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-14-6-8-16(9-7-14)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)17-5-3-4-15(22)10-17/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWWKQATMTUZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

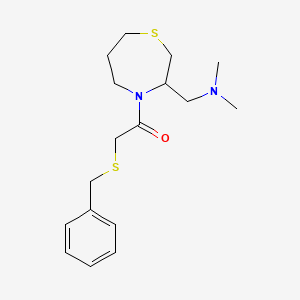
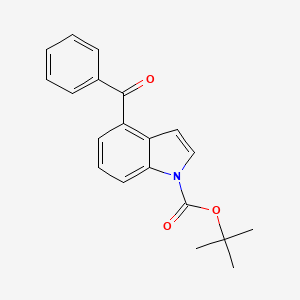
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
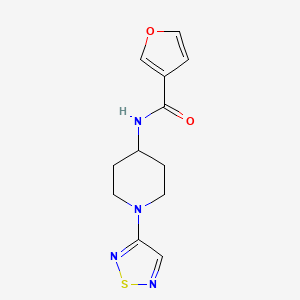
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)
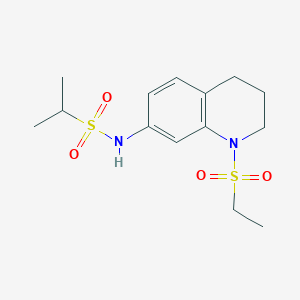

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
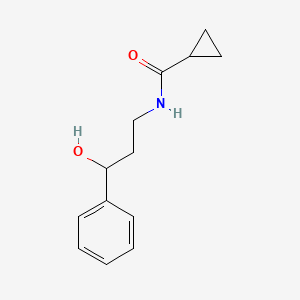
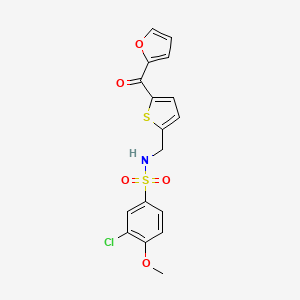
![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

